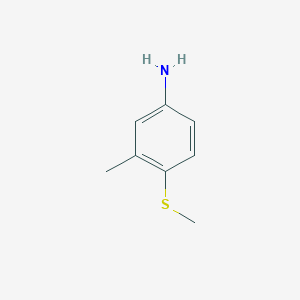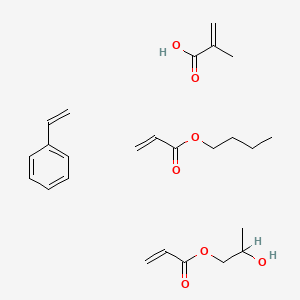
Butyl prop-2-enoate;2-hydroxypropyl prop-2-enoate;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate is a complex polymer used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in coatings, adhesives, and other materials requiring durability and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate involves the polymerization of its monomeric components. The process typically includes the following steps:
Initiation: The polymerization process begins with the initiation step, where free radicals are generated using initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Propagation: The free radicals react with the monomers (2-Propenoic acid, 2-methyl-, butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate) to form a growing polymer chain.
Industrial Production Methods
Industrial production of this polymer involves bulk, solution, or emulsion polymerization techniques. Emulsion polymerization is often preferred due to its ability to produce high molecular weight polymers with low viscosity, making it easier to handle and process .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites, leading to the formation of oxides and peroxides.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the saturation of double bonds.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids and ketones, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Mechanism of Action
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The presence of different functional groups in the polymer chain enables it to interact with a wide range of molecules, making it versatile for various applications .
Comparison with Similar Compounds
Similar Compounds
Polymethyl methacrylate (PMMA): Known for its optical clarity and used in applications such as lenses and displays.
Polybutyl acrylate: Used in adhesives and coatings due to its flexibility and tackiness.
Polystyrene: Commonly used in packaging and insulation materials.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate, ethenylbenzene, and 1,2-propanediol mono-2-propenoate stands out due to its combination of properties from its monomeric components. This polymer offers a balance of flexibility, adhesion, and chemical resistance, making it suitable for a wide range of applications .
Properties
CAS No. |
66330-14-1 |
|---|---|
Molecular Formula |
C25H36O7 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-hydroxypropyl prop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C6H10O3.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3-6(8)9-4-5(2)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;3,5,7H,1,4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
YNBLVHSQKJFQHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(COC(=O)C=C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


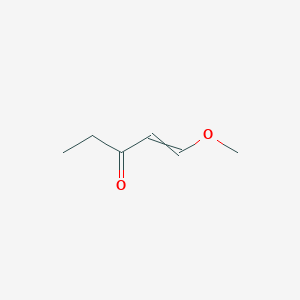

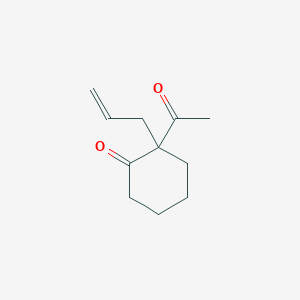
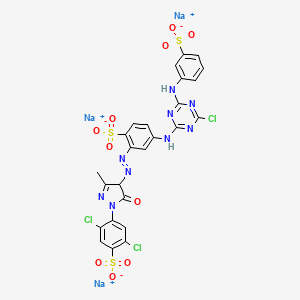




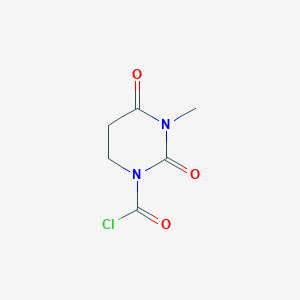

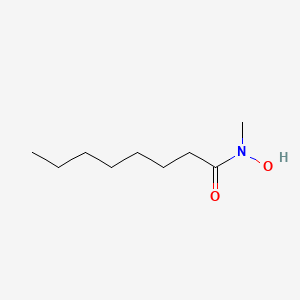

![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
